3,4-Bis(methoxymethoxy)benzaldehyde
Overview
Description
3,4-Bis(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C11H14O5 . It is an intermediate used in the synthesis of Okanin, which is extracted from Dalbergia sissoo Roxb. leaves and is known to be a good antibacterial and possible anti-inflammatory agent .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The molecular weight of the compound is 226.23 .Physical and Chemical Properties Analysis
This compound is a solid substance that is white to off-white in color . It is soluble in dichloromethane .Scientific Research Applications
Synthesis and Characterization
- Polymer Synthesis: Bis-aldehyde monomers, including compounds similar to 3,4-Bis(methoxymethoxy)benzaldehyde, are utilized in synthesizing poly(azomethine)s. These polymers exhibit notable physicochemical properties and electrical conductivity, relevant for material science applications (Hafeez et al., 2019).
Chemical Synthesis
- Organic Compound Formation: It's involved in forming chalcone derivatives, such as the intense orange title chalcone derivative C25H30O8. The reaction demonstrates its utility in organic synthesis and crystallography (Hashim et al., 2011).
- Impurity Synthesis in Pharmaceuticals: It's used in synthesizing an impurity in crude Roflumilast, demonstrating its role in pharmaceutical chemistry (Zhang et al., 2014).
Protective Group Chemistry
- Regioselective Protection: The chemical serves a role in the regioselective protection of the hydroxyl group in similar compounds, crucial for complex organic syntheses (Plourde & Spaetzel, 2002).
Metal Complex Synthesis
- Complex Formation: It is involved in synthesizing complexes with metals like Cr(III) & Fe(II). These complexes are analyzed using various spectroscopic methods, indicating its significance in coordination chemistry (Amer et al., 2020).
Allylation Reactions
- Allylation Reagent in Organic Chemistry: It's used in stereoselective allylation reactions with aldehydes, important for producing diol derivatives with controlled stereochemistry (Williams & Fultz, 2005).
Photochemical Studies
- Photoreactive Derivatives: It contributes to the synthesis of photoreactive derivatives like bis(methoxymethoxy)phenyl cinnamates, relevant in photochemical research (Onodera & Obara, 1974).
Photoluminescence Studies
- Photoluminescent Compounds: It is key in creating photoluminescent phenylene vinylene compounds, essential in material science for their luminescent properties (Lowe & Weder, 2002).
Properties
IUPAC Name |
3,4-bis(methoxymethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-7-15-10-4-3-9(6-12)5-11(10)16-8-14-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTSFSLVJDNOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=O)OCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471750 | |
Record name | 3,4-bis(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-06-6 | |
Record name | 3,4-bis(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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